alpha-Tocopherolquinone

Description

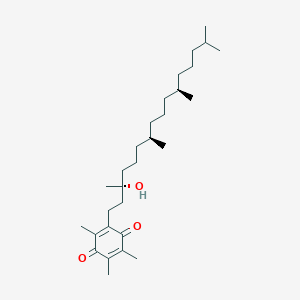

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVDFSLWFKLJDQ-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009892 | |

| Record name | Tocopherylquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-04-8 | |

| Record name | Tocopherol quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherylquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherylquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocopherylquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Alpha Tocopherolquinone

Mechanisms of Alpha-Tocopherolquinone Formation from Alpha-Tocopherol (B171835)

The conversion of alpha-tocopherol to this compound is a multi-step process initiated by oxidative insults. This transformation can occur through various chemical reactions involving different intermediates.

The oxidation of alpha-tocopherol proceeds through two primary mechanisms: a one-electron transfer reaction and a two-electron transfer reaction. oup.com The one-electron pathway involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize a free radical, resulting in the formation of the tocopheroxyl radical. oup.comnih.gov This radical can then be further oxidized. The two-electron pathway often involves a reaction with singlet oxygen, which produces an unstable hydroperoxide intermediate that subsequently converts to this compound. oup.comresearchgate.net

Enzymatic oxidation can also occur. For instance, heme-containing peroxidases, in the presence of hydrogen peroxide, can facilitate the oxidation of alpha-tocopherol. nih.govacs.org Non-enzymatic oxidation is exemplified by the reaction of α-T with various free radicals or chemical oxidants like ferric chloride or ceric ammonium (B1175870) nitrate, which can yield α-TQ. scholaris.catandfonline.com The oxidation of α-T to α-TQ is considered a key part of its antioxidant activity. tandfonline.com

Reactive oxygen species (ROS) are the primary drivers of alpha-tocopherol oxidation in biological systems. pnas.org Different ROS interact with alpha-tocopherol through distinct mechanisms, all of which can ultimately lead to the formation of this compound.

Lipid Peroxyl Radicals (LOO•): In lipid environments like cell membranes, alpha-tocopherol's main role is to intercept lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation. nih.gov It does this by donating a hydrogen atom, a process that forms a lipid hydroperoxide and the alpha-tocopheroxyl radical. nih.govresearchgate.net

Singlet Oxygen (¹O₂): Alpha-tocopherol can physically quench singlet oxygen or react with it chemically. oup.comresearchgate.net The chemical reaction involves the addition of singlet oxygen to the chromanol ring, forming an 8a-hydroperoxy tocopherone intermediate. researchgate.netjst.go.jp This intermediate is unstable and can decompose to form this compound. researchgate.net

Superoxide (B77818) Anion (O₂•⁻) and Hydroxyl Radical (HO•): In photosynthetic systems, alpha-tocopherol has been shown to protect against damage from superoxide anions and hydroxyl radicals. pnas.org The interaction between the superoxide anion and alpha-tocopherol can directly form this compound. pnas.org

| Reactive Oxygen Species | Mechanism of Interaction with Alpha-Tocopherol |

| Lipid Peroxyl Radical (LOO•) | Hydrogen atom abstraction from α-T, forming the tocopheroxyl radical. nih.govresearchgate.net |

| **Singlet Oxygen (¹O₂) ** | Adds to the chromanol ring to form an unstable hydroperoxide, which decomposes to α-TQ. oup.comresearchgate.net |

| Superoxide Anion (O₂•⁻) | Direct interaction can lead to the formation of α-TQ. pnas.org |

| Hydroxyl Radical (HO•) | Scavenged by α-T to prevent oxidative damage. pnas.org |

The alpha-tocopheroxyl radical (α-TO•) is the central intermediate in the antioxidant reactions of alpha-tocopherol. jst.go.jp It is formed when α-T donates its phenolic hydrogen atom to scavenge a lipid-based or other reactive radical. nih.govjst.go.jpnumberanalytics.com This converts the highly reactive free radical into a less harmful species while generating the α-TO• radical, which is relatively stable and less reactive. numberanalytics.com

The fate of the tocopheroxyl radical determines the subsequent products. It can:

Be reduced back to alpha-tocopherol by other antioxidants, such as ascorbate (B8700270) (vitamin C), which regenerates its antioxidant capacity. oup.comnumberanalytics.comd-nb.info

React with another free radical (like a lipid peroxyl radical) to form a stable, non-radical adduct, such as 8a-(lipid-dioxy)-α-tocopherones, which can be hydrolyzed to this compound. jst.go.jp

Undergo a second one-electron oxidation to form a diamagnetic cation (α-TO⁺), which rapidly hydrolyzes to produce this compound. researchgate.net This process is observed in electrochemical oxidation. scholaris.caresearchgate.net

React with another tocopheroxyl radical in a self-reaction to form dimers and trimers, particularly when α-T concentrations are high. jst.go.jp

The formation of the tocopheroxyl radical is directly correlated with the consumption of alpha-tocopherol and the accumulation of lipid oxidation products in systems like low-density lipoprotein (LDL). nih.govacs.org

The rate of this compound formation is highly dependent on the surrounding environment and the biological state of the organism.

In plants, environmental stressors such as high-intensity light, drought, high temperatures, and high salinity increase the production of ROS, leading to greater turnover of tocopherols (B72186) and enhanced formation of their oxidation products. d-nb.inforesearchgate.net For example, under high light stress, the turnover of α-T can increase twenty-fold, leading to its depletion if biosynthesis cannot keep pace. oup.com

In animals and humans, conditions of high oxidative stress are associated with an increased ratio of this compound to alpha-tocopherol (α-TQ/α-T). tandfonline.com This ratio can serve as a potential biomarker for oxidative stress. tandfonline.com The presence of other components of the antioxidant network, such as ascorbate and glutathione (B108866), can influence α-TQ formation by regenerating α-T from its radical intermediate, thereby competing with the oxidation pathways that lead to the quinone. oup.comtandfonline.com Conversely, the presence of pro-oxidants like transition metal ions can accelerate lipid peroxidation and, consequently, the oxidation of α-T. jst.go.jp Genetic factors have also been shown to contribute to the variance in serum alpha-tocopherol concentrations, which could indirectly influence the amount of quinone formed. nih.gov

Reductive Metabolism of this compound

While often viewed as a terminal oxidation product, this compound can re-enter cellular metabolism through reduction, regenerating a molecule with significant antioxidant potential. nih.gov

This compound can be enzymatically reduced in a two-electron reaction to form alpha-tocopherol hydroquinone (B1673460) (α-TQH₂), also known as alpha-tocopherolquinol. tandfonline.comnih.govnih.gov This hydroquinone is a potent antioxidant, in some cases more effective than alpha-tocopherol itself. tandfonline.comnih.gov

Several enzyme systems can catalyze this reduction:

NAD(P)H:quinone oxidoreductase (NQO1): This cytosolic enzyme efficiently reduces α-TQ to α-TQH₂ using NADH or NADPH as an electron donor. nih.govisciii.es Studies with cells having elevated NQO1 activity showed they could generate and maintain higher levels of α-TQH₂ and were more resistant to lipid peroxidation. nih.gov

Mitochondrial Enzymes: Liver mitochondria can also reduce α-TQ to α-TQH₂ in the presence of respiratory substrates like succinate (B1194679) or NADH. nih.govoup.com This reduction appears to be independent of the classical electron transport system, as it is not inhibited by rotenone (B1679576) or antimycin A. nih.gov

The reduction of α-TQ to α-TQH₂ represents a salvage pathway that converts an oxidation product into a highly effective antioxidant. nih.govnih.gov Alpha-tocopherol hydroquinone can directly scavenge peroxyl radicals, reduce the tocopheroxyl radical back to tocopherol, and regenerate other antioxidants like ubiquinol (B23937) (the reduced form of Coenzyme Q10). nih.govpnas.org This suggests that part of the protective effect attributed to vitamin E may be mediated through the metabolic cycling of its quinone and hydroquinone forms. nih.govnih.gov

| Tissue (Rat) | Combined α-TQ and α-TQH₂ (nmol/g) | Relative Levels |

| Liver | 215 | α-TQ and α-TQH₂ were about equal. nih.gov |

| Adipose Tissue | 20 | α-TQ and α-TQH₂ were about equal. nih.gov |

| Brain | Not specified | The level of α-TQH₂ was more than 5 times the level of α-TQ. nih.gov |

| Kinetic Parameters for the Reduction of α-TQ by Human NQO1 | |

| Kₘ | 370 µM |

| k꜀ₐₜ | 5.6 x 10³ min⁻¹ |

| k꜀ₐₜ/Kₘ | 15 min⁻¹ x µM⁻¹ |

| (Data from Siegel et al., 1997) nih.gov |

Enzymatic Reduction Systems: Role of NAD(P)H:Quinone Oxidoreductase (NQO1)

The reduction of this compound (α-TQ) to its corresponding hydroquinone, alpha-tocopherolhydroquinone (α-TQH2), is a critical step that restores antioxidant potential. nih.govmaastrichtuniversity.nl This conversion is efficiently catalyzed by the cytosolic flavoprotein NAD(P)H:quinone oxidoreductase 1 (NQO1). isciii.esiberoamjmed.comnih.gov NQO1 is a homodimeric enzyme that utilizes either NADH or NADPH as electron donors to perform a two-electron reduction of various quinone substrates. iberoamjmed.comjapsonline.com This direct reduction to the hydroquinone bypasses the formation of potentially reactive semiquinone radical intermediates. nih.govmdpi.com

The enzymatic action of NQO1 on α-TQ has been well-characterized. Studies using purified human NQO1 have demonstrated that it can effectively reduce α-TQ to α-TQH2. nih.gov In fact, NQO1 reduces α-TQ more efficiently than it does coenzyme Q10. nih.gov The significance of this pathway is highlighted in cellular studies, where cells with elevated NQO1 activity maintain higher levels of the potent antioxidant α-TQH2 after being treated with α-TQ. nih.gov Consequently, these NQO1-rich cells show greater resistance to lipid peroxidation. nih.govisciii.esjapsonline.com This enzymatic system suggests a physiological role for NQO1 in regenerating the antioxidant forms of vitamin E, thereby protecting cellular membranes from oxidative damage. nih.govjapsonline.com

| Parameter | Value | Source |

| Enzyme | Human NAD(P)H:Quinone Oxidoreductase (NQO1) | nih.gov |

| Substrate | This compound (α-TQ) | nih.gov |

| Kcat | 5.6 x 10³ min⁻¹ | nih.gov |

| Km | 370 µM | nih.gov |

| Kcat/Km | 15 min⁻¹ x µM⁻¹ | nih.gov |

Non-Enzymatic Reduction Processes and Cofactor Involvement

Besides the well-defined role of NQO1, other reduction processes contribute to the conversion of α-TQ to α-TQH2. Liver mitochondria can reduce α-tocopherolquinone to its hydroquinone form in the presence of various cofactors, including NADH, pyruvate, succinate, and beta-hydroxybutyrate. nih.gov This mitochondrial reduction is not inhibited by typical electron transport chain inhibitors like rotenone or antimycin A, indicating it is likely not a part of the classical mitochondrial electron transport system. nih.gov NAD(P)H-dependent enzymes located in microsomal and mitochondrial fractions are capable of this reduction. researchgate.netpsu.edu However, some potential cofactors are ineffective; for instance, studies have shown that glutathione does not directly reduce α-TQ. tandfonline.com

Reversible Two-Electron Redox Cycling

The biological activity of this compound is closely linked to its ability to undergo reversible two-electron redox cycling. researchgate.net In this cycle, alpha-tocopherol can be oxidized to α-TQ, which itself has no intrinsic antioxidant activity. nih.gov However, through the enzymatic two-electron reduction by systems like NQO1, it is converted to alpha-tocopherolhydroquinone (α-TQH2). nih.govmaastrichtuniversity.nlnih.gov This reduced form, α-TQH2, is a potent antioxidant. nih.govnih.gov

This redox cycle effectively links the metabolism of α-TQ back to cellular antioxidant defense mechanisms. tandfonline.com The cycle allows for the regeneration of an active antioxidant from an oxidation product of vitamin E. nih.gov This process is distinct from the one-electron cycle that regenerates α-tocopherol from its tocopheroxyl radical, which involves other antioxidants like ascorbate. tandfonline.com The electrochemical properties of tocopheryl quinones show a quasi-reversible two one-electron reduction process. scholaris.ca This capacity for redox cycling is fundamental to the proposed protective effects of α-TQ metabolites. researchgate.net A proposed mechanism for preventing ferroptosis involves the oxidative hydrolysis of α-tocopherol to α-TQ, followed by its reduction to α-TQH2, which then inhibits the 15-lipoxygenase enzyme. plos.org

Interconversion and Turnover of this compound and Alpha-Tocopherol In Vivo

The relationship and interconversion between alpha-tocopherol and this compound in living organisms are complex. In vivo, α-TQ is considered a major oxidation product of α-tocopherol. researchgate.netpsu.edufao.org Studies in plants have shown that under conditions of high light stress, α-tocopherol is oxidized to α-TQ, which can then be recycled back to α-tocopherol within the plastids. nih.govnih.gov

In rats, both α-TQ and its reduced form, α-TQH2, are found in various tissues, with the brain showing a significantly higher ratio of the hydroquinone to the quinone compared to other tissues like the liver and adipose tissue. nih.gov Interestingly, early studies using labeled precursors suggested that rats can synthesize α-TQ from mevalonic acid and tyrosine, but not α-tocopherol itself, indicating that under these experimental conditions, α-tocopherol was not the immediate precursor to the synthesized α-TQ. nih.govoup.com However, oral supplementation in humans with α-tocopherol leads to the appearance of α-TQH2 in the plasma, supporting the in vivo conversion from α-tocopherol. unibe.ch The turnover of α-tocopherolquinol appears to be faster and more specific for the alpha-form compared to the gamma-form. nih.gov

Comparative Metabolic Fates of Tocopherol Quinones

The metabolic fate of tocopherol quinones varies significantly depending on their chemical structure, particularly the methylation pattern on the chromanol ring. This structural difference dictates their chemical reactivity and subsequent metabolic pathways.

Differentiation between Arylating and Non-Arylating Quinone Metabolism

A critical distinction in quinone metabolism is the capacity for arylation, which is the covalent binding to nucleophiles such as the thiol groups found in cysteine residues of proteins or in glutathione. tandfonline.comscholaris.ca Based on this reactivity, tocopherol quinones can be classified as either arylating or non-arylating.

This compound (α-TQ) is considered a non-arylating quinone . tandfonline.comscholaris.ca Its fully methylated aromatic ring sterically hinders nucleophilic attack. Studies have shown no observable reaction between α-TQ and the thiol-containing compound N-acetyl cysteine (NAC). scholaris.ca In contrast, gamma- and delta-tocopherol (B132067) quinones (γ-TQ and δ-TQ), which have an unsubstituted position on their chromanol ring, are classified as arylating quinones . scholaris.ca These quinones readily react with NAC, and this reactivity increases with a higher pH. scholaris.ca This difference in reactivity leads to distinct biological consequences; γ-TQ can exert cytotoxicity by reacting with protein thiols and glutathione, a property not shared by α-TQ. tandfonline.com

| Tocopherol Quinone | Classification | Reactivity with N-acetyl cysteine (NAC) | Source |

| This compound | Non-Arylating | No reactivity observed | scholaris.ca |

| gamma-Tocopherolquinone | Arylating | Reactive | scholaris.ca |

| delta-Tocopherolquinone | Arylating | Reactive (approx. 8x faster than γ-TQ at pH 7.5) | scholaris.ca |

Substrate Specificity in Hepatic Metabolism and Degradation Pathways

The liver plays a central role in the metabolism and degradation of all forms of vitamin E. Hepatic processing demonstrates significant substrate specificity. The α-tocopherol transfer protein (α-TTP) preferentially binds to RRR-α-tocopherol, incorporating it into lipoproteins for distribution to other tissues, while other forms are more readily metabolized for excretion. chiro.orgnih.gov

This specificity extends to degradation pathways. The oxidative catabolism of α-tocopherol is initiated by the enzyme cytochrome P450 4F2 (CYP-4F2), which hydroxylates the terminal carbon of the phytyl side chain. nih.gov Recent research has revealed a dual function for this enzyme: CYP-4F2 can also initiate the degradation of α-tocopherolquinone by hydroxylating the same terminal carbon on its side chain. nih.gov This finding indicates that α-tocopherol and its quinone oxidation product can enter a parallel degradation pathway initiated by the same specific hepatic enzyme. nih.gov In plants, tocopherol oxidase enzymes also show high substrate specificity, favoring the α-isoform over others. openagrar.de

Biological Functions and Mechanistic Insights of Alpha Tocopherolquinone

Role in Cellular Redox Homeostasis

The influence of alpha-tocopherolquinone on cellular redox balance is not straightforward, exhibiting both protective antioxidant properties and potentially detrimental pro-oxidant effects depending on the physiological context.

Antioxidant Activity of this compound and Alpha-Tocopherol (B171835) Hydroquinone (B1673460)

Both α-TQ and its reduced form, α-TQH₂, demonstrate the capacity to inhibit lipid peroxidation. nih.gov However, α-TQH₂ is a considerably more effective antioxidant than α-TQ. nih.govnih.gov In fact, α-TQH₂ has been shown to be a more potent radical-scavenging antioxidant than both ubiquinol-10 and α-tocopherol itself. tandfonline.com

The antioxidant prowess of α-TQH₂ is multifaceted. pnas.orgnih.gov It can directly intercept aqueous peroxyl radicals and also reduce the α-tocopheroxyl radical, thereby regenerating the primary antioxidant α-TOH. pnas.orgnih.gov Furthermore, α-TQH₂ can reduce ubiquinone-10 to ubiquinol-10, maintaining the active state of this endogenous antioxidant. pnas.orgnih.gov This multifunctional antioxidant capacity makes α-TQH₂ a significant contributor to the cellular defense against oxidative stress. pnas.orgnih.gov

In studies using liposomes and rat liver submitochondrial particles, both α-TQ and α-TQH₂ were found to inhibit lipid peroxidation induced by ascorbate (B8700270)/Fe²⁺ and cumene (B47948) hydroperoxide, respectively. nih.gov The presence of α-TQ in human tissues and plasma has been suggested as a potential biomarker for in vivo oxidative stress. tandfonline.com

Mechanisms of Radical Scavenging and Lipid Peroxidation Inhibition

The primary mechanism by which α-tocopherol and its derivatives inhibit lipid peroxidation is by acting as chain-breaking antioxidants. youtube.com They intercept lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation. youtube.com The antioxidant activity of α-TQH₂ is particularly noteworthy due to its high reactivity towards radicals. tandfonline.com

The process of radical scavenging by α-tocopherol involves the formation of an α-tocopheroxyl radical intermediate. researchgate.net This radical can then react with another lipid peroxyl radical to form a non-radical product, 8a-(lipid-dioxy)-α-tocopherone, which is subsequently hydrolyzed to α-tocopherolquinone. researchgate.net

Alpha-tocopherol is also an effective scavenger of singlet oxygen, a highly reactive form of molecular oxygen that can damage biological molecules. researchgate.netnih.gov In this process, α-tocopherol is oxidized to α-tocopherolquinone. researchgate.net

Pro-oxidant Effects and Mechanisms of Oxidized Alpha-Tocopherol Derivatives

Under certain conditions, derivatives of alpha-tocopherol can exhibit pro-oxidant activities, contributing to oxidative stress rather than alleviating it. This paradoxical behavior is influenced by the local redox environment and the concentration of the antioxidant.

This compound can participate in redox cycling, a process that can lead to the generation of superoxide (B77818) radicals. tandfonline.com One-electron reduction of α-TQ forms a semiquinone radical anion (α-TQ•−), which can then react with molecular oxygen to produce superoxide. tandfonline.com This reaction has a high second-order rate constant, indicating its potential significance under physiological conditions. tandfonline.com

Furthermore, the excited triplet state of α-TQ, formed upon illumination, can react with oxygen to generate singlet oxygen (¹O₂), a highly oxidizing species. tandfonline.com The quantum yields for singlet oxygen formation from α-TQ are notably higher than those observed from α-tocopherol itself, suggesting that α-TQ may be a more effective photosensitizer for singlet oxygen production. tandfonline.com

Table 1: Quantum Yields for Singlet Oxygen (ΦΔ) Formation from Tocopherolquinones

| Compound | Solvent | Quantum Yield (ΦΔ) |

|---|---|---|

| PMHC-Q | Methanol (B129727) | ~0.8 |

| α-TQ | Various | Significantly higher than α-TOH |

Data derived from studies on model tocopherolquinones and α-TQ. tandfonline.com

The shift between antioxidant and pro-oxidant behavior for alpha-tocopherol and its derivatives is highly context-dependent. nih.govnih.gov Factors such as the level of oxidative stress and the availability of co-antioxidants, like ascorbate, play a crucial role in determining the net effect. nih.gov

In environments with mild oxidative stress and a depletion of co-antioxidants that can regenerate the tocopheroxyl radical, α-tocopherol can act as a pro-oxidant, propagating lipid peroxidation in a process known as tocopherol-mediated peroxidation. nih.govnih.gov This has been observed in isolated low-density lipoprotein (LDL) and highly diluted plasma. nih.gov Conversely, under conditions of strong oxidative stress or in the presence of sufficient co-antioxidants, the antioxidant activity of alpha-tocopherol predominates. nih.gov

Modulation of Mitochondrial Functions

Mitochondria, as the primary sites of cellular respiration and energy production, are particularly susceptible to oxidative stress. caringsunshine.com Alpha-tocopherol and its derivatives, including α-TQ, can influence mitochondrial function through various mechanisms.

Alpha-tocopherol itself helps protect mitochondrial membranes from lipid peroxidation by neutralizing lipid peroxyl radicals. caringsunshine.com Deficiencies in vitamin E have been linked to increased mitochondrial damage and dysfunction in animal models. caringsunshine.com

This compound has been proposed to have a role as an essential enzyme cofactor for mitochondrial fatty acid desaturases. nih.gov Specifically, the semiquinone radical of α-TQ is suggested to be a key component in the carnitine-dependent mitochondrial desaturation-elongation pathway for fatty acids. nih.gov

While α-TQ cannot substitute for endogenous ubiquinones (B1209410) in the respiratory chain, it can be reduced by mitochondrial respiratory chain substrates, likely via reduced ubiquinones. nih.gov This interaction with the electron transport chain highlights a direct link between α-TQ and mitochondrial bioenergetics. The modulation of mitochondrial activities by tocopheryl quinones is an area of ongoing research, with investigations into their effects on bioenergetics, the production of reactive oxygen species, and apoptosis. nih.gov

Impact on Mitochondrial Respiration and Bioenergetics

This compound (α-TQ), a metabolite of vitamin E, has been shown to influence mitochondrial functions, although the precise mechanisms are still under investigation. nih.gov The structural characteristics of α-TQ, specifically the arrangement of its polar and apolar components, are thought to be important for its interaction with mitochondrial proteins and enzymes. nih.gov This interaction may lead to direct modulation of mitochondrial activities such as bioenergetics. nih.gov

Studies have explored the effects of vitamin E isomers, including α-tocopherol, on mitochondrial respiratory capacity. In models of Alzheimer's disease, both α-tocopherol and γ-tocopherol have been observed to increase respiratory capacity and membrane potential in cells overexpressing amyloid precursor protein (APP). nih.gov Specifically, these effects were noted in the ROUTINE and OXPHOSCI-LINKED states of respiration, along with an increase in complex IV enzyme activity. nih.gov While these findings suggest a role for vitamin E in modulating mitochondrial oxidative metabolism, the direct and specific impact of α-TQ on these processes requires further elucidation. nih.gov It is important to note that the broader context of mitochondrial health is complex, involving continuous movement, fusion, and fission of mitochondria, which are essential for maintaining their function. mdpi.com

Role as an Essential Enzyme Cofactor (e.g., Mitochondrial Fatty Acid Desaturases)

A significant proposed function for this compound is its role as an essential enzyme cofactor, particularly for mitochondrial fatty acid desaturases. nih.gov It has been suggested that the semiquinone radical of α-TQ is a critical component for the activity of these enzymes within the carnitine-dependent, channeled, mitochondrial desaturation-elongation pathway. nih.gov This proposed function positions dietary RRR-alpha-tocopherol (α-TOC) as a precursor for the enzymatic production of α-TQ. nih.gov

The potential consequences of impaired α-TQ-dependent desaturase activity are significant, potentially leading to a deficiency in their polyenoic fatty acid products. nih.gov Such deficiencies have been linked to pathophysiological conditions observed in vitamin E deficiency and defects in the alpha-TOC transfer protein, including ataxia, myopathy, retinopathy, and sterility. nih.gov

Comparative Efficacy with Coenzyme Q10 in Mitochondrial Enhancement

Both alpha-tocopherol and Coenzyme Q10 (CoQ10) are lipid-soluble molecules with important roles in mitochondrial function. CoQ10 is a well-established electron carrier in the mitochondrial electron transport chain, essential for adenosine (B11128) triphosphate (ATP) production. casi.org It also functions as a potent antioxidant, protecting cells from oxidative damage and regenerating other antioxidants like vitamin E. casi.orgfrontiersin.org

Studies have shown that supplementation with CoQ10 can enhance the levels of alpha-tocopherol in mitochondria, suggesting a sparing effect of CoQ10 on alpha-tocopherol in this organelle. nih.gov This interaction is significant because the rate of superoxide anion radical generation by submitochondrial particles has been found to be inversely related to their alpha-tocopherol content, but not their CoQ10 content. nih.gov In vitro augmentation of submitochondrial particles with alpha-tocopherol led to a decrease in superoxide generation, a phenomenon not observed with CoQ10 augmentation. nih.gov

While both compounds contribute to mitochondrial health, their mechanisms of action appear distinct. CoQ10's primary role is in electron transport and ATP production, while also indirectly acting as an antioxidant by regenerating alpha-tocopherol. casi.orgnih.gov Alpha-tocopherol, on the other hand, appears to be more directly involved in mitigating mitochondrial superoxide production. nih.gov Research involving supplementation with a combination of α-Lipoic Acid, CoQ10, and Vitamin E in mice has shown augmented running performance and mitochondrial function, particularly in untrained females, suggesting synergistic effects. plos.org

Table 1: Comparison of Alpha-Tocopherol and Coenzyme Q10 in Mitochondrial Function

| Feature | Alpha-Tocopherol (and its metabolite α-TQ) | Coenzyme Q10 |

| Primary Mitochondrial Role | Proposed cofactor for fatty acid desaturases nih.gov; Direct role in reducing superoxide generation. nih.gov | Essential electron carrier in the electron transport chain for ATP synthesis. casi.org |

| Antioxidant Action | Scavenges lipid peroxyl radicals. researchgate.net | Potent lipid-soluble antioxidant; Regenerates other antioxidants like vitamin E. casi.orgfrontiersin.org |

| Interaction | Levels in mitochondria are enhanced by CoQ10 supplementation. nih.gov | Has a sparing/regenerating effect on alpha-tocopherol. nih.govnih.gov |

| Effect on Superoxide Production | Inversely related to the rate of mitochondrial superoxide generation. nih.gov | No direct effect on the rate of superoxide generation in vitro. nih.gov |

Regulation of Cellular Signaling Pathways

Influence on Protein Kinase C (PKC)-Dependent Mechanisms

Alpha-tocopherol, the precursor to this compound, has been shown to inhibit platelet aggregation through a mechanism dependent on Protein Kinase C (PKC). ahajournals.org The incorporation of α-tocopherol into platelets is associated with a significant reduction in their sensitivity to aggregation induced by phorbol (B1677699) ester (PMA), a PKC activator. ahajournals.org This inhibitory effect is linked to the inhibition of PMA-induced stimulation of platelet PKC, as measured by the phosphorylation of its 47-kD substrate. ahajournals.orgahajournals.org

The mechanism by which α-tocopherol inhibits PKC activity has been investigated in various cell types. In smooth muscle cells, α-tocopherol treatment leads to a time- and dose-dependent inhibition of PKC. nih.gov This inhibition is not due to a direct interaction with the enzyme or a decrease in its expression. nih.gov Instead, studies have shown that α-tocopherol specifically inhibits the PKCα isoform by inducing its dephosphorylation. nih.gov It is proposed that α-tocopherol activates a protein phosphatase, which in turn dephosphorylates and deactivates PKCα. nih.gov This effect appears to be specific to α-tocopherol, as the β-tocopherol analogue with similar antioxidant properties does not produce the same inhibitory effects. nih.gov Furthermore, α-tocopherol has been found to enhance platelet-derived nitric oxide release through both antioxidant and PKC-dependent mechanisms. nih.gov

Modulation of NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival, is another target of alpha-tocopherol and its derivatives. nih.govqdu.edu.cn Alpha-tocopherol has been shown to down-regulate the expression, synthesis, and secretion of the pro-inflammatory cytokine IL-6 in cancerous mice. nih.gov This effect is achieved by suppressing the binding of NF-κB to the IL-6 promoter in the liver. nih.gov This regulatory action of alpha-tocopherol on the NF-κB pathway is independent of its antioxidant capacity to reduce lipid peroxidation. nih.gov

The NF-κB protein complex is typically held in an inactive state in the cytoplasm by inhibitory kappa B (IκB) proteins. qdu.edu.cn Its activation is regulated by the IκB kinase (IKK) complex. qdu.edu.cn Tocotrienols, another class of vitamin E compounds, have also been shown to suppress NF-κB activation. qdu.edu.cn While the direct effects of this compound on this pathway are less clear, the actions of its precursor suggest a potential role in modulating NF-κB-mediated inflammation.

Interactions with Other Transcription Factors (e.g., AP-1, PPAR-gamma, PXR/RXR)

Beyond PKC and NF-κB, the broader family of vitamin E compounds, including alpha-tocopherol, can influence other transcription factors. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in nutrient and energy metabolism. mdpi.com PPARs form heterodimers with the retinoid X receptor (RXR) to regulate gene expression. nih.gov Ligand-activated PPARα has been shown to inhibit the Activator protein 1 (AP-1) and NF-κB pathways through trans-repression by directly binding to components of these complexes. frontiersin.org

The interaction between different nuclear receptors can create complex regulatory networks. For instance, the relative abundance of retinoic acid receptors (RARs) and PPARs can determine the functionality of the RXR signaling pathway. nih.gov While direct interactions of this compound with these transcription factors are not well-defined, the established influence of vitamin E on these pathways suggests a potential for its metabolites to also play a regulatory role. The activity of various transcription factors, including NF-κB and PPARgamma, may be influenced by different forms of tocopherol quinones. nih.gov

Table 2: Summary of Alpha-Tocopherol's Influence on Cellular Signaling Pathways

| Signaling Pathway | Key Protein(s) | Observed Effect of Alpha-Tocopherol |

| Protein Kinase C (PKC) | PKCα | Inhibition of activity through dephosphorylation. nih.gov |

| NF-κB | NF-κB complex | Suppression of NF-κB binding to promoter regions of pro-inflammatory genes (e.g., IL-6). nih.gov |

| AP-1 | c-Jun | Potential for inhibition through trans-repression by PPARα, which can be influenced by vitamin E. frontiersin.org |

| PPAR-gamma | PPARγ | Activity may be influenced by tocopherol quinones. nih.gov |

| PXR/RXR | PXR/RXR heterodimers | Part of the nuclear receptor superfamily that can be indirectly influenced by the cellular environment modulated by vitamin E. |

Effects on Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway

Alpha-tocopherol and its derivatives are known to modulate critical signal transduction pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to regulating cell growth, proliferation, survival, and metabolism. nih.govnih.govresearchgate.net Research indicates that α-tocopherols can enhance the phosphorylation levels of the key components of this pathway—PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR)—particularly in response to oxidative stress induced by hydrogen peroxide (H₂O₂) in bone marrow-derived mesenchymal stem cells (BMSCs). nih.govresearchgate.net

This modulation is significant as the activation of the PI3K/Akt/mTOR pathway has been directly linked to the inhibition of ferroptosis. nih.gov Studies have demonstrated that by upregulating the phosphorylation of PI3K, Akt, and mTOR, tocopherol treatment protects these stem cells from oxidative stress-induced damage. nih.gov The synthetic antioxidant ferrostatin-1, a known inhibitor of ferroptosis, exerts a similar effect on the PI3K/Akt/mTOR pathway, further cementing the pathway's role in the protective effects of tocopherol against this form of cell death. nih.gov This evidence collectively points to alpha-tocopherol's ability to influence cell survival and mitigate oxidative damage through the strategic modulation of the PI3K/Akt signaling cascade. nih.govnih.gov

Gene Expression Regulation by this compound

Beyond its role in signaling pathways, alpha-tocopherol and its metabolites exert significant influence at the genomic level by regulating the expression of a wide array of genes. This regulation spans various cellular functions, from lipid metabolism and inflammation to cell cycle control, and extends to the post-transcriptional level through the modulation of microRNA (miRNA) expression.

Alpha-tocopherol has been shown to differentially regulate distinct groups of genes, leading to significant physiological effects.

Lipid Uptake and Metabolism: It influences genes associated with lipid uptake and atherosclerosis, such as CD36, Scavenger Receptor Class B Type I (SR-BI), and Scavenger Receptor Class A (SR-AI/II). nih.govnih.gov The expression of these genes is generally down-regulated by tocopherols (B72186). nih.gov

Inflammation: A number of genes related to inflammation and cell adhesion are modulated by alpha-tocopherol. nih.govnih.gov These include E-selectin, intercellular adhesion molecule-1 (ICAM-1), integrins, and various interleukins (IL-2, IL-4, IL-1β), which are typically down-regulated. nih.govnih.gov This modulation contributes to the anti-inflammatory properties attributed to vitamin E.

Cell Cycle: Alpha-tocopherol affects genes that are crucial for cell cycle regulation, such as those encoding cyclin D1, cyclin E, and the anti-apoptotic protein Bcl2-L1, which are down-regulated. nih.govnih.gov Conversely, the expression of the cell cycle inhibitor p27 is up-regulated. nih.gov This regulation can lead to cell cycle arrest, primarily at the G1/S boundary, thereby inhibiting cell proliferation. nih.gov For instance, treatment with alpha-tocopherol has been observed to induce an accumulation of cells in the G0 phase of the cell cycle, which is correlated with a decrease in cyclin D1 expression. mdpi.com

The table below summarizes the regulatory effects of alpha-tocopherol on specific genes categorized by their primary function.

| Functional Category | Gene | Regulation by Alpha-Tocopherol |

| Lipid Uptake | CD36 | Down-regulated |

| SR-BI | Down-regulated | |

| SR-AI/II | Down-regulated | |

| Inflammation | E-selectin | Down-regulated |

| ICAM-1 | Down-regulated | |

| Integrins | Down-regulated | |

| Interleukin-2 (IL-2) | Up-regulated | |

| Interleukin-4 (IL-4) | Down-regulated | |

| Interleukin-1 beta (IL-1β) | Down-regulated | |

| Cell Cycle | Cyclin D1 | Down-regulated |

| Cyclin E | Down-regulated | |

| Bcl2-L1 | Down-regulated | |

| p27 | Up-regulated |

This table is based on data from multiple studies and represents general findings on the regulatory activity of tocopherols. nih.govnih.govmdpi.com

The gene-regulatory activity of alpha-tocopherol extends to the level of microRNAs (miRNAs), which are small non-coding RNA molecules that post-transcriptionally regulate gene expression. nih.gov Alpha-tocopherol has been found to down-regulate the expression of specific miRNAs, notably miRNA-122a and miRNA-125b. nih.govmdpi.com

miRNA-122a: This miRNA is highly abundant in the liver and plays a crucial role in lipid metabolism. nih.gov Studies have shown that vitamin E deficiency leads to decreased levels of miRNA-122a. nih.gov Conversely, treatment with alpha-tocopherol has been shown to significantly downregulate the expression of circulating miRNA-122 in patients with non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov

miRNA-125b: This miRNA is involved in regulating inflammation and cancer progression. nih.govwikipedia.org A key target of miRNA-125b is tumor necrosis factor-alpha (TNFα), a major pro-inflammatory cytokine. nih.govmdpi.com A decrease in miRNA-125b can lead to increased TNFα production and a heightened inflammatory response. nih.govmdpi.com Similar to miRNA-122a, vitamin E deficiency has been associated with reduced levels of miRNA-125b. nih.gov

This evidence indicates that alpha-tocopherol modulates cellular signaling not only at the mRNA level but also by influencing the expression of key miRNAs involved in metabolic and inflammatory pathways. nih.gov

The regulation of gene expression by alpha-tocopherol is mediated through several distinct molecular mechanisms. It is not merely a passive antioxidant but an active signaling molecule that interacts with various cellular components to effect changes in transcription. nih.govmdpi.com

One primary mechanism involves the modulation of protein kinase C (PKC) activity. nih.gov Alpha-tocopherol can deactivate PKC, which in turn affects the activity of downstream transcription factors such as NF-κB and AP-1, both of which are critical regulators of inflammatory and cell proliferation genes. nih.govnih.gov

Another significant mechanism is the direct interaction with nuclear receptors. nih.govmdpi.com Alpha-tocopherol has been shown to involve the pregnane (B1235032) X receptor (PXR), which often forms a heterodimer with the retinoid X receptor (RXR), to directly influence the transcription of target genes. nih.govnih.gov Furthermore, alpha-tocopherol can interact with cell surface receptors, such as the LDL-receptor, to initiate its cellular uptake and subsequent signaling functions. nih.govmdpi.com

The regulatory activity of tocopherols is also linked to specific DNA sequences known as responsive elements. The Antioxidant Responsive Element (ARE) and the Transforming Growth Factor-beta Responsive Element (TGF-β-RE) have been implicated in mediating the transcriptional effects of tocopherols on certain genes. nih.govnih.gov This heterogeneity of mediators suggests a complex regulatory network where alpha-tocopherol can act as a ligand or co-regulator, interacting with transcription factors and receptors to direct gene expression. nih.gov

Anti-ferroptotic Mechanisms of Alpha-Tocopherol Hydroquinone

Ferroptosis is a form of iron-dependent, programmed cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov While vitamin E (alpha-tocopherol) is known to prevent ferroptosis, recent research has revealed that its endogenous metabolite, alpha-tocopherol hydroquinone (αTHQ), is a dramatically more potent inhibitor of this process. nih.govnih.govresearchgate.net The prevailing model of vitamin E acting as a non-specific lipophilic antioxidant has been challenged by the discovery of a specific biochemical mechanism centered on αTHQ. nih.gov

The anti-ferroptotic effect of vitamin E is now understood to be a multi-step process:

Conversion: Alpha-tocopherol (αT) undergoes oxidative hydrolysis to form this compound (αTQ). researchgate.netnih.govplos.org

Reduction: αTQ is then reduced within the cell to the active metabolite, alpha-tocopherol hydroquinone (αTHQ). researchgate.netnih.govplos.org

Enzyme Inhibition: αTHQ directly inhibits the enzyme 15-lipoxygenase (15-LO). nih.govnih.gov This inhibition occurs via a redox control mechanism, where αTHQ reduces the enzyme's non-heme iron from its active ferric (Fe³⁺) state to an inactive ferrous (Fe²⁺) state. researchgate.netnih.govnih.govresearchgate.net

Suppression of Lipid Peroxidation: By inactivating 15-LO, αTHQ blocks the formation of lipid hydroperoxides, which are the key mediators of the ferroptosis cascade, thus protecting the cell from death. nih.govplos.org

Cellular and Physiological Implications of Alpha Tocopherolquinone

Contribution to Cellular Protection against Oxidative Damage

Alpha-tocopherolquinone exhibits a dual role in the cellular redox environment, capable of acting as both an antioxidant and a pro-oxidant depending on the conditions. At low concentrations, α-TQ has been shown to function as an antioxidant. nih.gov It is thought that superoxide (B77818) radicals can reduce tocopherol quinones to semiquinones, which are then converted to the antioxidant tocopheryl hydroquinones. oup.com This hydroquinone (B1673460) form can then participate in quenching lipid peroxyl radicals, thus protecting cell membranes from oxidative damage. oup.com

Conversely, at higher concentrations, α-TQ can exhibit pro-oxidant activity. nih.gov This pro-oxidant effect is observed under conditions of mild oxidative stress, particularly when co-antioxidants like ascorbate (B8700270), which can regenerate alpha-tocopherol (B171835), are depleted. nih.gov The generation of reactive oxygen species (ROS) can contribute to cellular damage. nih.gov However, some research suggests that the oxidation product of α-tocopherol, α-TQ, is ineffective against free radicals, while the oxidation products of other tocopherol forms (β, γ, and δ) may play an antioxidant role. nih.gov

Effects on Cell Viability and Apoptosis

The impact of this compound on cell viability and apoptosis—programmed cell death—is multifaceted and often context-dependent, particularly when comparing normal and cancerous cells. In certain cancer cell lines, α-TQ has demonstrated cytotoxic effects. For instance, it potently inhibited the growth of androgen-responsive prostate cancer cells, such as LAPC4 and LNCaP, while androgen-independent prostate cancer cells like DU145 were unaffected. nih.gov This suggests a targeted mechanism of action rather than general toxicity. The growth-inhibitory effects were linked to the down-regulation of the androgen receptor (AR) protein expression. nih.gov

In contrast, studies on smooth muscle cells have shown that α-TQ, unlike gamma- and delta-tocopherylquinone, does not exhibit concentration-dependent cytotoxicity. nih.gov Furthermore, an acute lymphoblastic leukemia cell line was unaffected by α-TQ. nih.gov This differential effect highlights the specificity of α-TQ's actions on various cell types. The induction of apoptosis by α-TQ in susceptible cancer cells is often linked to its pro-oxidant activities and the resulting oxidative stress.

| Cell Type | Effect of this compound | Research Finding |

| Androgen-Responsive Prostate Cancer Cells (LAPC4, LNCaP) | Growth Inhibition, Down-regulation of Androgen Receptor | TQ potently inhibited cell growth and was found to down-regulate AR protein expression in a time- and dose-dependent manner. nih.gov |

| Androgen-Independent Prostate Cancer Cells (DU145) | No effect on growth | The growth of these cells was not affected by TQ. nih.gov |

| Smooth Muscle Cells | No cytotoxicity | Unlike gamma- and delta-TQ, alpha-TQ did not show concentration-dependent cytotoxicity. nih.gov |

| Acute Lymphoblastic Leukemia Cells | No effect | The cell line was unaffected by alpha-TQ. nih.gov |

Modulation of Inflammation and Immune Response

This compound has been identified as a significant modulator of inflammatory and immune pathways. A key mechanism of its anti-inflammatory action is through the activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov Activation of AhR by α-TQ has been shown to suppress the Stat-3-NFκB signaling pathway, which is crucial in the production of pro-inflammatory cytokines. nih.gov

In experimental models of colitis, α-TQ significantly reduced the messenger RNA (mRNA) levels of several pro-inflammatory cytokines, including interleukin (IL)-6, IL-1β, IL-17A, IL-23, and tumor necrosis factor (TNF)-α. nih.gov It also decreased the abundance of pro-inflammatory immune cells like macrophages and Th17 cells in the colon. nih.gov Furthermore, α-TQ was found to prevent the lipopolysaccharide (LPS)-induced activation of NFκB and Stat-3 pathways in human macrophage cells. nih.gov These findings underscore the potential of α-TQ as a non-cytotoxic immunomodulatory agent that can ameliorate intestinal inflammation. nih.gov

Influence on Membrane Integrity and Lipid Bilayer Organization

As a lipophilic molecule, this compound interacts with cellular membranes, influencing their structure and stability. While its parent compound, alpha-tocopherol, is well-known for its role in maintaining membrane integrity by protecting against lipid peroxidation, the specific effects of α-TQ are less characterized but significant. researchgate.netresearchgate.net

Alpha-tocopherol itself is known to not be randomly distributed within the membrane but tends to form clusters, partitioning into specific domains. kcl.ac.uknih.gov It orients itself perpendicularly to the plane of the membrane, with its hydroxyl group near the lipid-water interface. kcl.ac.uk The presence of α-tocopherol can decrease the motional freedom of lipid fatty acyl chains, thereby affecting membrane fluidity and stability. researchgate.net The conversion of α-T to α-TQ within the membrane would alter these interactions. The quinone head group of α-TQ is more polar than the chromanol head of α-T, which could affect its positioning and interaction with neighboring phospholipids (B1166683) and membrane proteins, thereby influencing the physical properties and organization of the lipid bilayer.

Role in Platelet Aggregation Inhibition

Both alpha-tocopherol and its oxidized form, this compound, are recognized as inhibitors of platelet aggregation. nih.gov Inhibition of platelet aggregation is a crucial physiological process for preventing thrombosis. While some studies suggest that α-TQ is approximately as effective as α-T in this inhibition, it's noted that byproducts from certain oxidation processes, and not purely α-TQ, might be responsible for unusually high inhibitory activity seen in some preparations. nih.gov

The mechanism for this inhibition by the parent compound, α-tocopherol, is linked to the inhibition of protein kinase C (PKC), a key enzyme in platelet activation and aggregation pathways. nih.govahajournals.org It is plausible that α-TQ shares or has a similar mechanism of action, interfering with the signaling cascades that lead to platelet activation and subsequent aggregation.

Potential Non-Antioxidant Physiological Functions

Beyond its redox-related activities, this compound is implicated in several non-antioxidant physiological functions, often through specific molecular interactions.

One significant finding is the binding of α-TQ to Glutathione-S-transferase (GST) in the liver cytosol. nih.gov This interaction inhibits GST activity and suggests a role for GST in the transport and metabolism of α-TQ, potentially for excretion in the bile. nih.gov

Research on Alpha Tocopherolquinone in Disease Pathogenesis and Intervention

Neurological Disorders and Neuroprotective Studies

The investigation into α-TQ's effects on neurological disorders has centered on its potential to counteract key pathological processes in Alzheimer's disease.

Alzheimer's disease (AD) is a multifactorial neurodegenerative condition where the aggregation of beta-amyloid (Aβ) peptides is a primary pathological hallmark. nih.gov This process, along with subsequent neurotoxicity, inflammation, and oxidative stress, contributes significantly to the disease's etiology. nih.gov While vitamin E, particularly α-T, has been studied for its potential neuroprotective effects in AD, clinical trials have yielded inconsistent results. nih.gov This has led researchers to investigate the bioactivity of its derivatives, such as α-TQ.

Studies suggest that α-TQ may play a role in modulating several pathways implicated in AD pathogenesis. Its ability to interfere with Aβ aggregation and related inflammatory responses indicates a potential to influence the course of the disease. nih.gov The complex nature of AD, involving multiple pathogenic factors, has spurred the search for multi-potent agents like α-TQ that can simultaneously address various aspects of the disease. nih.gov

A central aspect of Alzheimer's pathology is the formation of Aβ fibrils and the associated neurotoxicity. Research has demonstrated that α-TQ can directly inhibit the formation of Aβ42 fibrils in a dose-dependent manner. nih.gov Beyond preventing their formation, α-TQ has also been shown to disaggregate pre-existing Aβ fibrils, a crucial activity for potentially reversing or halting the progression of plaque formation. nih.gov

Furthermore, in cellular models, α-TQ has been observed to attenuate the neurotoxic effects of Aβ42 on SH-SY5Y neuroblastoma cells. nih.gov It also interferes with the formation of intracellular Aβ oligomers, which are considered highly toxic species in the brain. nih.gov In addition to its effects on Aβ, α-TQ has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), and to modulate the release of inflammatory cytokines from microglia, further protecting neurons from damage. nih.gov

Table 1: Effects of Alpha-Tocopherolquinone on Aβ Pathology

| Activity | Model System | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of Aβ42 Fibril Formation | In vitro | Dose-dependent inhibition | nih.gov |

| Disaggregation of Preformed Fibrils | In vitro | Demonstrated ability to break down existing fibrils | nih.gov |

| Attenuation of Neurotoxicity | SH-SY5Y neuroblastoma cells | Reduced Aβ42-induced cell damage | nih.gov |

| Interference with Oligomer Formation | Intracellular | Interfered with the formation of natural Aβ oligomers | nih.gov |

| Reduction of Oxidative Stress | Microglia | Decreased formation of ROS and NO | nih.gov |

| Modulation of Inflammation | Microglia | Decreased TNF-α and IL-1β, increased IL-4 | nih.gov |

While direct studies on the effects of α-TQ on cognitive function in animal models of Alzheimer's disease are emerging, much of the current understanding is extrapolated from research on its precursor, α-tocopherol. Studies have shown that α-tocopherol supplementation can improve cognitive function in transgenic AD mouse models. mdpi.com This improvement is often linked to a reduction in oxidative stress markers in the brain. mdpi.com

For instance, in AD mouse models, there is a noted decrease in brain α-tocopherol levels, which corresponds with increased oxidative stress and cognitive deficits. mdpi.com Supplementation with α-tocopherol has been shown to mitigate these effects, suggesting that maintaining adequate levels of this vitamin and its metabolites, potentially including α-TQ, is important for neuronal health. mdpi.com Animal studies have demonstrated that α-tocopherol can delay the development of tau pathology and improve cognitive performance in rodent models of tauopathies. researchgate.netnih.gov

Inherited Mitochondrial Diseases

The role of α-TQ is also being explored in the context of inherited mitochondrial diseases, where mitochondrial dysfunction and oxidative stress are key components of the pathology.

Friedreich's ataxia (FRDA) is an inherited neurodegenerative disease caused by a deficiency in the mitochondrial protein frataxin. nih.govpracticalneurology.com This deficiency leads to mitochondrial iron accumulation, increased oxidative stress, and impaired energy production. practicalneurology.comfrontiersin.org Alpha-tocopheryl quinone, also referred to as EPI-A0001, has been investigated as a potential therapeutic agent for this condition. nih.govnih.gov

In vitro studies have shown that EPI-A0001 can potently inhibit cell death in models of Friedreich's ataxia. nih.gov A clinical trial involving adults with FRDA investigated the effects of two different doses of EPI-A0001. While the primary outcome related to glucose metabolism was not met, a dose-dependent improvement in the Friedreich Ataxia Rating Scale (FARS) score was observed. nih.gov Patients receiving the low dose showed a greater improvement in their FARS score compared to the placebo group, and those on the high dose showed an even more significant improvement. nih.gov These findings suggest a potential neurological benefit of α-TQ in this patient population. nih.gov

Table 2: Clinical Trial Findings for EPI-A0001 in Friedreich's Ataxia

| Treatment Group | Change in Friedreich Ataxia Rating Scale (FARS) Score | Statistical Significance (p-value) | Reference |

|---|---|---|---|

| Placebo | +2.0 points | - | nih.gov |

| Low-Dose EPI-A0001 | +4.9 points | p = 0.04 | nih.gov |

| High-Dose EPI-A0001 | +6.1 points | p < 0.01 | nih.gov |

Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) syndrome is another severe mitochondrial disorder caused by mutations in mitochondrial DNA, most commonly in the tRNA(Leu(UUR)) gene. nih.govmedscape.com This leads to impaired mitochondrial protein synthesis and subsequent respiratory chain deficiency. medscape.com The condition is characterized by a range of symptoms, including muscle weakness, seizures, and stroke-like episodes. clevelandclinic.orgnih.gov

While direct clinical studies of α-TQ in MELAS are not as prominent as in Friedreich's ataxia, the development of α-TQ (as EPI-A0001) has been noted for its potential application in mitochondrial encephalomyopathies where redox pathologies are a factor. frontiersin.org The underlying mitochondrial dysfunction and oxidative stress in MELAS present a theoretical basis for investigating the therapeutic potential of compounds like α-TQ that can modulate these pathways.

General Role in Mitochondrial Respiratory Chain Disorders

This compound (α-TQ), an oxidation product of alpha-tocopherol (B171835) (vitamin E), is implicated in the functioning of the mitochondrial respiratory chain, a critical pathway for cellular energy production. While alpha-tocopherol itself is a well-known lipid-soluble antioxidant, its oxidized form, α-TQ, may have distinct roles.

Research suggests that α-tocopherol may have a functional role in the electron transport chain. nih.govoup.com In mitochondrial membranes, the irreversible oxidation of vitamin E to α-TQ has been observed to lead to a downregulation of respiratory activities. It has been proposed that α-TQ and its reduced form, α-tocopherolhydroquinone (TQH2), can act as weak competitive inhibitors for the binding sites of ubiquinone/ubiquinol (B23937) (Coenzyme Q10) in the cytochrome bc1 complex (Complex III) of the respiratory chain. researchgate.net While both reduced α-TQ and ubiquinol can reduce b-cytochromes in the complex, they appear to do so through different mechanisms, with reduced α-TQ preferentially acting via the Qi pocket. researchgate.net This interaction results in a decreased total electron transfer rate via the bc1 complex. researchgate.net

Furthermore, the electron transport chain itself may play a role in recycling vitamin E by reducing the tocopheroxyl radical, the initial oxidation product of alpha-tocopherol. elsevierpure.com This recycling is supported by NADH, succinate (B1194679), and reduced cytochrome c-linked oxidation, which prevents the accumulation of the radical and the consumption of vitamin E. elsevierpure.com The interaction between Coenzyme Q10 and vitamin E is significant, as the reduced form of Coenzyme Q10 (ubiquinol) can regenerate alpha-tocopherol from its radical form, thereby sparing its antioxidant capacity. oregonstate.eduresearchgate.net Deficiencies in Coenzyme Q10, which can be genetic, can lead to various mitochondrial respiratory chain disorders. oregonstate.edunih.govfrontiersin.org

Interestingly, oxidized α-TQ has been observed to decrease the rate of superoxide (B77818) radical (O2·-) release from the ubiquinol-consuming cytochrome bc1 complex, suggesting a potential modulatory role in mitochondrial reactive oxygen species (ROS) production. researchgate.net

Metabolic Dysregulation and Associated Diseases

This compound has been investigated for its potential therapeutic effects in Non-Alcoholic Steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). Research in rat models of NASH induced by a high-cholesterol and cholate (B1235396) diet has shown that α-TQ can alleviate the condition. caymanchem.com Specifically, administration of α-TQ was found to restore the balance of intestinal flora, which is often disrupted in NASH. nih.gov This restoration is linked to an upregulation in the expression of glucagon-like peptide 1 (GLP-1), a hormone with important roles in glucose metabolism and appetite regulation. nih.gov The study concluded that α-TQ's therapeutic effect in NASH-associated metabolic dysregulation is mediated through its influence on the gut microbiota and subsequent GLP-1 activity. nih.gov

Vitamin E, the precursor to α-TQ, is recognized as an effective treatment for NASH, with studies showing significant improvements in liver histology. sciencedaily.combiomedicineonline.org It is thought to work by mitigating oxidative stress, a key factor in the progression of NAFLD to NASH. biomedicineonline.orgmdpi.com

This compound has demonstrated effects on glucose and lipid metabolism, particularly in the context of metabolic disorders. In a rat model of NASH, α-TQ treatment was associated with a decrease in blood glucose levels. caymanchem.com Furthermore, research on its precursor, d-α-tocopherol, in animals on a high-fat diet showed improvements in insulin (B600854) resistance and serum triglyceride levels. nih.gov This was accompanied by a decrease in malondialdehyde (MDA), a marker of oxidative stress, in both the serum and the liver. nih.gov

The mechanism for these effects may involve the regulation of peroxisome proliferator-activated receptors (PPARs), which are key transcription factors in lipid metabolism. In the high-fat diet study, d-α-tocopherol supplementation led to increased hepatic expression of PPAR-α, which promotes fatty acid oxidation, and decreased expression of PPAR-γ. nih.gov

While some studies on alpha-tocopherol supplementation in type 2 diabetic patients showed reduced oxidative stress, they did not find beneficial changes in glycemic control or lipid metabolism. nih.gov However, the direct administration of α-TQ in the NASH rat model did show a positive impact on both glucose and lipid dysmetabolism, suggesting a distinct role for the quinone form. caymanchem.comnih.gov

Studies in Cancer and Cell Death Pathways

The cytotoxicity of tocopherol quinones varies significantly depending on their specific chemical structure. Tocopherol quinones are categorized into two main groups: the non-arylating, fully methylated alpha-family (which includes α-TQ) and the arylating desmethyl beta-, gamma-, and delta-family. nih.gov

Studies have consistently shown that α-TQ exhibits little to no cytotoxicity in various cancer cell lines, including acute lymphoblastic leukemia cells. nih.govnih.gov In stark contrast, gamma-tocopherolquinone (γ-TQ) and delta-tocopherolquinone (δ-TQ) are highly cytotoxic, inducing apoptotic changes in cultured cells. nih.govnih.govnih.gov In fact, γ-TQ and δ-TQ have been found to be more cytotoxic than the chemotherapeutic agent doxorubicin (B1662922) in both drug-sensitive and multidrug-resistant leukemia cells. nih.gov

The arylating nature of γ-TQ and δ-TQ allows them to form Michael adducts with thiol nucleophiles, such as those found in cysteine-containing proteins and peptides, a property not shared by the non-arylating α-TQ. nih.gov This chemical reactivity is believed to be the basis for their potent biological and cytotoxic effects. nih.gov

| Compound | Family | Cytotoxicity Level | Cell Lines Tested |

|---|---|---|---|

| This compound (α-TQ) | Non-arylating | None to slight | Leukemia (CEM, CEM/VLB100), Eukaryocyte AS52 |

| gamma-Tocopherolquinone (γ-TQ) | Arylating | High | Leukemia (CEM, CEM/VLB100), Eukaryocyte AS52 |

| delta-Tocopherolquinone (δ-TQ) | Arylating | High | Leukemia (CEM, CEM/VLB100) |

The profound cytotoxicity of the arylating tocopherol quinones, such as γ-TQ, is closely linked to their ability to induce endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR). nih.gov The ER is a critical organelle for protein folding and modification. When misfolded proteins accumulate in the ER, a state known as ER stress, the cell activates the UPR as a coping mechanism. However, if the stress is too severe or prolonged, the UPR can trigger apoptosis, or programmed cell death. nih.govresearchgate.net

Research has shown that the cytotoxicity of arylating tocopherol quinones is intimately associated with the induction of ER stress and the activation of the pancreatic ER kinase (PERK) signaling pathway within the UPR. nih.gov This pathway ultimately commits cells overwhelmed by stress to undergo apoptosis. nih.gov This mechanism distinguishes the highly cytotoxic arylating quinones from the non-arylating α-TQ, which does not appear to induce this cell death pathway effectively. nih.gov While tocotrienols (another class of vitamin E compounds) have also been shown to induce ER stress and the UPR in cancer cells, the specific role of α-TQ in this process appears to be minimal compared to its arylating counterparts. mdpi.com

Methodologies for Studying Alpha Tocopherolquinone in Academic Research

In Vitro Experimental Systems

In vitro systems are indispensable for studying the direct effects of alpha-tocopherolquinone on cellular and molecular processes in a controlled setting, free from the systemic complexities of a living organism.

A variety of cell culture models are employed to investigate the biological activities of alpha-tocopherol (B171835) and its metabolites, including this compound. While direct studies on this compound are less common, the impact of its parent compound, alpha-tocopherol, has been extensively studied in numerous cell lines. These models are crucial for understanding the cellular response to oxidative stress, a condition under which alpha-tocopherol is converted to this compound.

For instance, Madin-Darby bovine kidney (MDBK) epithelial cells have been used to demonstrate that alpha-tocopherol can induce cell cycle arrest. nih.gov Human cord blood-derived CD34+ cells are utilized to study the effects on hematopoietic stem and progenitor cells, where alpha-tocopherol acetate (B1210297) was found to attenuate oxidative phosphorylation. mdpi.com The Caco-2 cell line, a model for the intestinal epithelium, has been used to assess the antiproliferative effects of alpha-tocopherol. mdpi.com Although these studies focus on the precursor, they lay the groundwork for investigating the subsequent effects of its oxidation product, this compound, in similar systems.

| Cell Line | Organism/Tissue of Origin | Area of Research |

|---|---|---|

| MDBK | Bovine Kidney | Cell cycle regulation |

| CD34+ | Human Cord Blood | Hematopoietic stem cell maintenance |

| Caco-2 | Human Colon | Intestinal cell proliferation |

Liposomes and other artificial membrane systems serve as simplified models to study the interactions of lipid-soluble molecules like alpha-tocopherol and this compound with biological membranes. These systems allow researchers to investigate the physical and chemical properties of these compounds within a lipid bilayer, independent of cellular metabolic processes.

Research in this area has focused on the incorporation of alpha-tocopherol into liposomes to enhance its stability and delivery to cells. e-dmj.orgresearchgate.netmdpi.com Studies have examined how alpha-tocopherol partitions within membrane domains and its effects on membrane fluidity and stability. kcl.ac.ukscilit.com While direct studies incorporating this compound into these models are not prevalent in the provided research, these systems offer a valuable platform to investigate how the conversion of alpha-tocopherol to this compound might alter membrane dynamics and properties.

Subcellular fractionation is a critical technique for isolating specific organelles to study the localized effects and distribution of compounds like this compound. This methodology has been instrumental in understanding the role of this quinone in mitochondrial function.

Through the separation of inner and outer mitochondrial membranes from rat liver cells, it has been demonstrated that the ratio of alpha-tocopheryl quinone (TQ) to alpha-tocopherol is higher in the inner mitochondrial membranes. This finding suggests that TQ is formed in vivo as a result of oxidative stress from respiration. nih.gov Further research using subcellular fractions of rat brains, specifically synaptosomes and mitochondria, has shown that alpha-tocopherol is rapidly oxidized to tocopherolquinone upon exposure to peroxynitrite. nih.gov These studies highlight the importance of mitochondrial preparations in understanding the generation and potential functional implications of this compound at a subcellular level.

| Subcellular Fraction | Observation | Implication |

|---|---|---|

| Inner Mitochondrial Membrane | Higher TQ/Tocopherol ratio | Formation of TQ due to respiratory oxidative stress |

| Outer Mitochondrial Membrane | Lower TQ/Tocopherol ratio | - |

In Vivo Animal Models

In vivo models are essential for understanding the physiological and pathological effects of this compound in a whole-organism context, allowing for the study of complex interactions between different organs and systems.

Rodent models, particularly rats and mice, are extensively used to investigate the roles of alpha-tocopherol and its metabolites in the context of neurological and metabolic diseases. These models allow for controlled dietary manipulation and the study of disease progression over time.

In the field of neurological research, rodent models of Alzheimer's disease have been used to show that alpha-tocopherol supplementation can improve cognitive function by decreasing oxidative stress. mdpi.comfrontiersin.org Studies have also investigated the effects of alpha-tocopherol in rat models of aluminum- and ethanol-induced oxidative damage in the brain. informahealthcare.comresearchgate.net While these studies primarily administer alpha-tocopherol, the resulting formation of this compound under oxidative stress is an important consideration in interpreting the outcomes.

Metabolic research in rats has demonstrated that dietary vitamin E can influence androgen metabolism by affecting cholesterol homeostasis. nih.govresearchgate.net These models provide a platform to explore how the metabolic conversion of alpha-tocopherol to this compound might impact steroidogenesis and other metabolic pathways.

Avian models, such as chickens, have also been utilized in research related to vitamin E metabolism and antioxidant function. Studies have focused on isolating and identifying vitamin E metabolites and related compounds in avian tissues. For example, research has described the isolation of a novel reducing compound from chicken liver and its potential relationship with alpha-tocopherol and other antioxidants. researchgate.net While specific studies on this compound in avian models for assessing metabolism and antioxidant status are not detailed in the provided search results, these models represent a valuable system for comparative physiological and biochemical research in this area.

Plant Models for Tocopherol Redox Cycling

Plant models, particularly Arabidopsis thaliana, are instrumental in elucidating the enzymatic pathways of tocopherol redox cycling, where α-tocopherol is oxidized to α-tocopherolquinone and subsequently regenerated. frontiersin.orgnih.gov Plants must adapt to fluctuating light conditions, and excessive light can lead to the production of reactive oxygen species (ROS), which damage photosystems and membranes. frontiersin.org To counteract this, plants produce membrane-soluble antioxidants like tocopherols (B72186). frontiersin.org

Research using Arabidopsis thaliana mutants has been crucial in identifying key enzymes involved in this cycle. nih.gov The tocopherol cyclase (VTE1) is a known enzyme that restores the chromanol ring of α-tocopherol after it has been opened during its antioxidant activity. frontiersin.org Through mutant analysis, another critical enzyme, the NAD(P)H-dependent quinone oxidoreductase (NDC1), was identified as a participant in this cycle. frontiersin.org It is presumed that NDC1 functions by reducing quinone intermediates that are formed before the cyclization step carried out by VTE1. frontiersin.org Studies involving null mutants and lines that overexpress VTE1 and NDC1 have been used to dissect the changes in prenylquinone composition that occur under high light stress. frontiersin.org

Furthermore, analysis of vte1 mutants in A. thaliana has suggested that α-tocopherol may also influence cellular signaling by affecting plant hormone levels, such as an observed increase in jasmonic acid. nih.gov These plant models allow researchers to study the genetic and molecular basis of α-tocopherol metabolism and the role of its oxidized form, α-tocopherolquinone, in the plant's defense against oxidative stress. oregonstate.edu

Advanced Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and highly sensitive technique for the simultaneous identification and quantification of α-tocopherolquinone and related tocopherol metabolites in various biological matrices. nih.govresearchgate.netnih.gov This method addresses the analytical challenge of measuring compounds like α-tocopherol, which is present in high concentrations (µmol/L), alongside its metabolites, which are often found at much lower levels (nmol/L). nih.gov